Case Fatality Rate: Eflornithine vs Melarsoprol in Late-Stage Gambiense HAT (Multi-Centre Observational Study, n=10,461)
In a pooled analysis of 10,461 stage 2 HAT patients across nine Médecins Sans Frontières programmes in four countries, the case fatality rate (CFR) during treatment with eflornithine was 1.2%, compared with 4.9% for standard-course melarsoprol and 4.2% for short-course melarsoprol [1]. Kaplan-Meier 12-month relapse-free survival ranged from 79.9% to 97.4% for eflornithine versus 71.4% to 91.8% for standard melarsoprol; at 24 months, eflornithine survival was 68.6% to 93.7% versus 56.5% to 87.9% for melarsoprol [1]. With the exception of one programme, survival at 12 months exceeded 90% for eflornithine but fell below 90% for melarsoprol except in two sites [1]. In a separate single-country comparative study (n=661), eflornithine treatment was associated with 1.7% (5/288) deaths versus 4.8% (15/311) for standard melarsoprol (OR=2.87; 95% CI: 1.03–8.00) and 6.5% (4/62) for short-course melarsoprol (OR=3.90; 95% CI: 1.02–14.98); 1-year relapse incidence was 8.1% for eflornithine versus 14% for standard melarsoprol (HR=2.47; 95% CI: 1.22–5.03) and 15.5% for short-course melarsoprol (HR=6.65; 95% CI: 2.61–16.94) [2].
| Evidence Dimension | Case fatality rate during treatment and 12-month relapse incidence |
|---|---|
| Target Compound Data | CFR 1.2% (multi-site, n=10,461); CFR 1.7% (single-country, n=288); 12-month relapse 8.1% |
| Comparator Or Baseline | Melarsoprol standard-course: CFR 4.9% (multi-site) / 4.8% (single-country, n=311); relapse 14%. Melarsoprol short-course: CFR 4.2% / 6.5% (n=62); relapse 15.5% |
| Quantified Difference | CFR reduction: 3.7–4.8 absolute percentage points (3- to 4-fold lower mortality). Relapse reduction: 5.9–7.4 absolute percentage points. OR for death vs standard melarsoprol: 2.87 (P<0.05); HR for relapse: 2.47 (P<0.05) |
| Conditions | Late-stage T. b. gambiense HAT; multi-country observational (MSF programmes in Angola, Republic of Congo, Sudan, Uganda; n=10,461) and single-country comparative study (Republic of Congo; n=661); April 2001–April 2005 |
Why This Matters
The 3- to 4-fold lower mortality represents the strongest quantitative safety-efficacy differentiation among trypanocides for CNS-stage HAT, directly informing first-line treatment guideline selection and procurement prioritization where both drugs are available.
- [1] Balasegaram M, Young H, Chappuis F, et al. Effectiveness of melarsoprol and eflornithine as first-line regimens for gambiense sleeping sickness in nine Médecins Sans Frontières programmes. Trans R Soc Trop Med Hyg. 2009;103(3):280-290. doi:10.1016/j.trstmh.2008.09.005 View Source
- [2] Balasegaram M, Harris S, Checchi F, et al. Melarsoprol versus eflornithine for treating late-stage Gambian trypanosomiasis in the Republic of the Congo. Bull World Health Organ. 2006;84(10):783-791. doi:10.2471/blt.06.031955 View Source
